Antibacterial Activity of N-(3-Bromophenyl)-2-methoxybenzamide Against Enterococcus faecalis: Quantified Potency and Methodological Context
N-(3-Bromophenyl)-2-methoxybenzamide exhibits moderate antibacterial activity against Enterococcus faecalis CECT 481, with a measured IC50 value of 3.19 μM (3.19E+3 nM) in a microbial growth inhibition assay [1]. This represents an activity level approximately one order of magnitude less potent than optimized antibacterial benzamide leads targeting FtsZ or FabI that achieve sub-micromolar IC50 values, yet substantially more active than completely inactive benzamide congeners identified in broader SAR campaigns [2]. The measured potency positions the compound as a tractable starting point for structural optimization, where modifications to the bromophenyl or methoxybenzamide moieties may yield improved antibacterial candidates.
| Evidence Dimension | Antibacterial IC50 |
|---|---|
| Target Compound Data | 3.19 μM (3,190 nM) |
| Comparator Or Baseline | Class-level inference: optimized antibacterial benzamide leads targeting FtsZ typically achieve IC50 values <0.5 μM; inactive benzamide analogs in SAR panels often show IC50 >50 μM |
| Quantified Difference | Target compound is ~6-10× less potent than optimized leads, but >15× more potent than inactive benzamide congeners |
| Conditions | Enterococcus faecalis CECT 481; microbial growth inhibition; 18-hour incubation; 2-fold microtiter broth dilution method |
Why This Matters
The quantifiable, albeit moderate, antibacterial activity against a clinically relevant Gram-positive pathogen distinguishes this compound from structurally similar benzamides lacking any measurable antimicrobial effect, thereby justifying its selection as a positive control or hit-to-lead starting point in antibacterial discovery campaigns.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717) Affinity Data: IC50 against Enterococcus faecalis CECT 481 assessed as inhibition of microbial growth incubated for 18 hrs by 2-fold microtiter broth dilution method. Accessed 2026. View Source
- [2] Stokes NR, et al. Antibacterial alkyloxybenzamide inhibitors of the essential bacterial cell division protein FtsZ. Bioorganic & Medicinal Chemistry Letters. 2009;15:957-968. View Source
